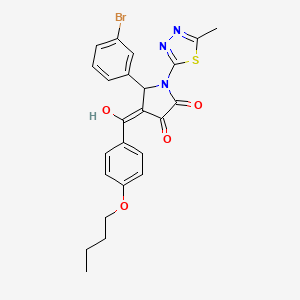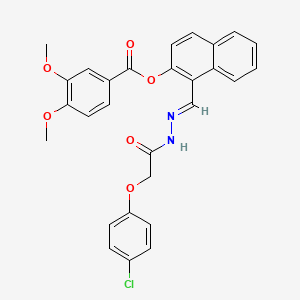![molecular formula C21H19N3O4S B12011009 (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-41-4](/img/structure/B12011009.png)
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its complex structure, which includes a thiazole ring fused to a triazole ring, with additional functional groups such as methoxy and ethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring is formed through cyclization reactions.
Formation of the Triazole Ring: The triazole ring is then synthesized by reacting the thiazole intermediate with hydrazine derivatives under controlled conditions.
Introduction of Substituents: The methoxy and ethoxy groups are introduced through nucleophilic substitution reactions, often using methoxy and ethoxy halides.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused thiazolotriazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Compared to similar compounds, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to the presence of both methoxy and ethoxy groups, which may enhance its solubility, bioavailability, and overall chemical reactivity. These features can make it more effective in certain applications, such as drug development or material science.
Propriétés
Numéro CAS |
617694-41-4 |
|---|---|
Formule moléculaire |
C21H19N3O4S |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O4S/c1-4-28-15-7-5-13(6-8-15)19-22-21-24(23-19)20(25)18(29-21)12-14-11-16(26-2)9-10-17(14)27-3/h5-12H,4H2,1-3H3/b18-12- |
Clé InChI |
UEXLQEWTJDKWNQ-PDGQHHTCSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)





![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)


![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)




